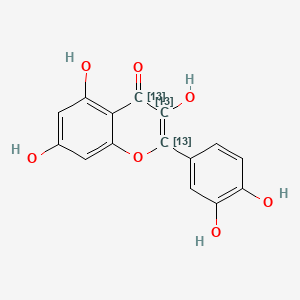
Quercetin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin-13C3 is a labeled form of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, leaves, seeds, and grains. Quercetin is known for its potent antioxidant properties and various health benefits. The “13C3” label indicates that three carbon atoms in the quercetin molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the quercetin molecule. One common method is the use of labeled glucose or phenylalanine, which are metabolized by plants to produce quercetin with carbon-13 atoms. The reaction conditions often include controlled temperature, pH, and the presence of specific enzymes that facilitate the incorporation of the labeled carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of plants that can metabolize carbon-13 labeled precursors. The plants are grown under controlled conditions to ensure the efficient incorporation of the labeled carbon atoms into the quercetin molecule. The quercetin is then extracted, purified, and labeled for use in various scientific applications.
Análisis De Reacciones Químicas
Types of Reactions
Quercetin-13C3 undergoes several types of chemical reactions, including:
Oxidation: Quercetin can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert quercetin to its dihydro form.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used. These reactions are often performed in organic solvents.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides, and are carried out in the presence of a base or acid catalyst.
Major Products
Aplicaciones Científicas De Investigación
Quercetin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular uptake, distribution, and metabolism of quercetin.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals.
Mecanismo De Acción
Quercetin-13C3 exerts its effects through several mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: Quercetin inhibits enzymes such as quinone reductase 2 (QR2), which is involved in the metabolism of toxic quinolines.
Signal Transduction: Quercetin modulates various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Quercetin-13C3 can be compared with other similar flavonoids, such as:
Fisetin: Similar in structure and function, but with distinct differences in bioavailability and specific health benefits.
Kaempferol: Another flavonoid with similar antioxidant properties but different molecular targets and pathways.
Myricetin: Shares many properties with quercetin but has additional hydroxyl groups that influence its biological activity.
This compound stands out due to its labeled carbon atoms, which make it particularly useful for tracing and studying the compound in various scientific applications.
Propiedades
Fórmula molecular |
C15H10O7 |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i13+1,14+1,15+1 |
Clave InChI |
REFJWTPEDVJJIY-UIDJNKKJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















